3-(1-Methylcyclopropyl)propanenitrile
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Overview
Description
3-(1-Methylcyclopropyl)propanenitrile is an organic compound that belongs to the class of nitriles It features a cyclopropyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acids or bases are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Nucleophilic Addition: Grignard reagents (RMgX) are used for forming ketones.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)propanenitrile depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
3-(1-Methylcyclopropyl)propanenitrile is unique due to the presence of both a cyclopropyl group and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)propanenitrile |
InChI |
InChI=1S/C7H11N/c1-7(4-5-7)3-2-6-8/h2-5H2,1H3 |
InChI Key |
URRUITOYANCIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCC#N |
Origin of Product |
United States |
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